molecular formula C11H18N2O2 B114538 2,6-Bis[(2-hydroxyethyl)amino]toluene CAS No. 149330-25-6

2,6-Bis[(2-hydroxyethyl)amino]toluene

Cat. No. B114538
CAS RN: 149330-25-6
M. Wt: 210.27 g/mol
InChI Key: FGYCMSFOZIRDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis[(2-hydroxyethyl)amino]toluene, also known as Bis-2,6-N,N-(2-hydroxyethyl)diaminotoluene, is a compound with the molecular formula C11H18N2O2 . It appears as a white to gray to red powder or crystal .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 210.28 .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is soluble in methanol . The compound has a melting point range of 116.0 to 120.0 degrees Celsius .

Scientific Research Applications

1. Adsorption Properties in Environmental Remediation

2,6-Bis[(2-hydroxyethyl)amino]toluene and related compounds have been studied for their potential in environmental remediation, specifically in the adsorption of heavy metal ions. Hyperbranched aliphatic polyester grafted attapulgite, utilizing a similar chemical structure, showed promising results in the adsorption of heavy metal ions like Cu(II), Hg(II), Zn(II), and Cd(II) (Liu & Wang, 2007).

2. Chemical Reactions and Synthesis

The chemical reactivity of derivatives of 2,6-diisocyanatotoluene, closely related to this compound, has been explored for various synthetic applications. Studies include the formation, solvolysis, and transcarbamoylation reactions of these compounds, highlighting their potential in complex chemical synthesis processes (Day et al., 1997).

3. Optoelectronic and Charge Transport Properties

Research into the optoelectronic and charge transport properties of derivatives of this compound has been conducted, particularly for their application in organic light-emitting diodes (OLEDs). These studies provide insights into the structural, optoelectronic, and charge transport characteristics, crucial for the development of efficient OLED materials (Wazzan & Irfan, 2019).

4. Polymer and Materials Science

In the field of polymer and materials science, compounds similar to this compound have been utilized in the synthesis of polymers with potential applications in electronics and coatings. These studies involve the creation of novel polymeric materials with specific properties like high thermal stability and solubility in organic solvents (Harris et al., 1984).

Safety and Hazards

Handling of 2,6-Bis[(2-hydroxyethyl)amino]toluene should be done in a well-ventilated place. Contact with skin and eyes should be avoided. The use of personal protective equipment and chemical impermeable gloves is recommended. Dust formation and aerosols should be avoided .

properties

IUPAC Name

2-[3-(2-hydroxyethylamino)-2-methylanilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-9-10(12-5-7-14)3-2-4-11(9)13-6-8-15/h2-4,12-15H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYCMSFOZIRDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NCCO)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164225
Record name 2,6-Dihydroxyethylaminotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149330-25-6
Record name 2,6-Bis[(2-hydroxyethyl)amino]toluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149330-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dihydroxyethylaminotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149330256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dihydroxyethylaminotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Di-(hydroxyethylamino)toluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.873
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethanol, 2,2'-[(2-methyl-1,3-phenylene)diimino]bis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.534
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIHYDROXYETHYLAMINOTOLUENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I50F7J73SU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

33.5 g of the 2,6-bis(β-chloroethoxycarbamoylamino)toluene obtained above under the 1st stage are initially introduced into the reaction vessel in 200 ml of water and 30 ml of methanol. The reaction mixture is heated to 75° C. and 70 g of 50% strength potassium hydroxide solution are added dropwise in the course of one hour. After the mixture has been subsequently stirred at 60° C. for 21/2 hours, the pH is brought to 8.0 with glacial acetic acid and the reaction mixture is cooled slowly. The product which has precipitated is filtered off with suction, washed with water, and dried at 50° C. in a vacuum cabinet.
Name
2,6-bis(β-chloroethoxycarbamoylamino)toluene
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.